Cas no 2680673-21-4 (5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid)

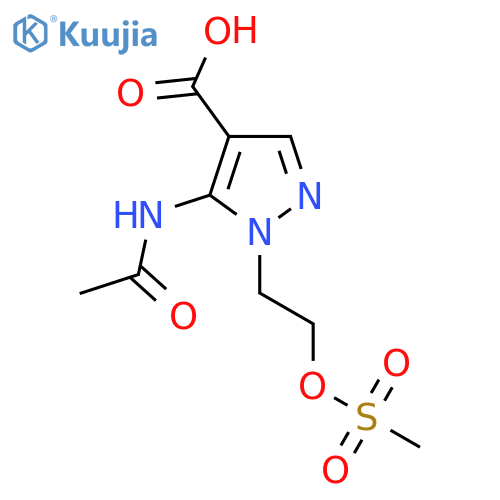

2680673-21-4 structure

商品名:5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid

5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid

- EN300-28288406

- 2680673-21-4

- 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid

-

- インチ: 1S/C9H13N3O6S/c1-6(13)11-8-7(9(14)15)5-10-12(8)3-4-18-19(2,16)17/h5H,3-4H2,1-2H3,(H,11,13)(H,14,15)

- InChIKey: ILQRQHCXZMLSHY-UHFFFAOYSA-N

- ほほえんだ: S(C)(=O)(=O)OCCN1C(=C(C(=O)O)C=N1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 291.05250632g/mol

- どういたいしつりょう: 291.05250632g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 445

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 136Ų

5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288406-10.0g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28288406-2.5g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28288406-0.5g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28288406-5g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 5g |

$1572.0 | 2023-09-08 | ||

| Enamine | EN300-28288406-0.05g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28288406-0.1g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28288406-1g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 1g |

$541.0 | 2023-09-08 | ||

| Enamine | EN300-28288406-1.0g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28288406-0.25g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28288406-5.0g |

5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |

2680673-21-4 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 |

5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

2680673-21-4 (5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量